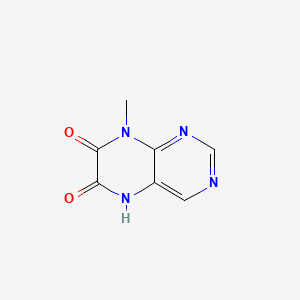

8-Methyl-5,8-dihydropteridine-6,7-dione

Description

Properties

CAS No. |

102170-04-7 |

|---|---|

Molecular Formula |

C7H6N4O2 |

Molecular Weight |

178.151 |

IUPAC Name |

8-methyl-5H-pteridine-6,7-dione |

InChI |

InChI=1S/C7H6N4O2/c1-11-5-4(2-8-3-9-5)10-6(12)7(11)13/h2-3H,1H3,(H,10,12) |

InChI Key |

QFYGVOBRKODZFA-UHFFFAOYSA-N |

SMILES |

CN1C2=NC=NC=C2NC(=O)C1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Piperazine-Substituted 5,8-Dihydropteridine-6,7-diones

Key Compounds : Compound 5n (or 72 in later studies) is a piperazine-substituted derivative with potent broad-spectrum activity.

- Activity : Exhibits IC₅₀ values of 8.78 µM against MGC-803 cells, outperforming 5-fluorouracil (IC₅₀ = 14.15 µM) .

- Mechanism : Induces apoptosis, inhibits colony formation, and suppresses cell migration via concentration-dependent pathways .

- SAR Insights : The piperazine group at the 8-position enhances solubility and interaction with cellular targets, likely through hydrogen bonding and π-π stacking. Substitution at this position is critical for activity, as unsubstituted or methyl-substituted variants (e.g., 8-methyl) may lack comparable potency .

Comparison with 8-Methyl Derivative :

The absence of a piperazine group in 8-methyl-5,8-dihydropteridine-6,7-dione suggests reduced antiproliferative efficacy based on SAR trends. Methyl groups, being smaller and less polar, may limit target engagement compared to bulkier, hydrogen-bond-capable substituents like piperazine.

Benzimidazole-4,7-diones

Key Compounds : Hypoxia-activated prodrugs such as compound 6b (benzimidazole-4,7-dione N-oxide) .

- Activity: Displays hypoxia-selective cytotoxicity (hypoxia/normoxia coefficient = 12.5), comparable to tirapazamine .

- Structural Differences : The benzimidazole core replaces the pteridine ring, but the 4,7-dione moiety mirrors the redox-active 6,7-dione in pteridine derivatives.

- Mechanism : Activated under low oxygen to generate free radicals, causing DNA damage.

Methyllumazine Derivatives

Key Compounds : 1-Methyllumazine-6,7-diamine and analogs .

- Activity : Primarily studied for synthetic utility rather than biological activity.

- Structural Similarities : Share the pteridine core but lack the 6,7-dione motif, instead featuring amine substituents.

Research Implications

However, piperazine-substituted analogs remain superior in potency, highlighting the need for strategic functionalization. Future studies should explore hybrid structures combining hypoxia selectivity (from benzimidazole-diones) with the pteridine core’s redox versatility.

References : Antiproliferative SAR of piperazine-substituted pteridines. Hypoxia-selective benzimidazole-diones. Methyllumazine synthetic pathways.

Preparation Methods

Reaction Design and Starting Materials

The most well-documented synthesis of 8-Methyl-5,8-dihydropteridine-6,7-dione involves intramolecular oxidation-reduction reactions of ethyl-N-alkyl-N-(5-nitropyrimidin-4-yl)glycinates. As reported in a 2018 study, ethyl-N-cyclohexyl-N-(6-arylamino-5-nitropyrimidin-4-yl)glycinate derivatives undergo base-mediated transformations to yield the target compound as a by-product alongside purine derivatives. The reaction proceeds via a nitroso intermediate, where the nitro group (-NO₂) at position 5 of the pyrimidine ring is reduced to a nitroso group (-NO), while adjacent positions undergo oxidation (Figure 1).

Mechanistic Pathway

The mechanism begins with deprotonation of the glycinate ester by sodium alkoxide, forming a resonance-stabilized enolate. This intermediate facilitates electron transfer, reducing the nitro group to nitroso and oxidizing the adjacent carbon atoms to form the 6,7-dione moiety. Concurrently, the methyl group at position 8 is introduced via alkyl migration from the N-alkyl substituent of the glycinate. The stereoelectronic effects of substituents on the pyrimidine ring critically influence reaction outcomes. For instance, electron-donating groups at position 6 (e.g., arylamino) enhance reaction rates by stabilizing transition states through resonance.

Optimization of Reaction Conditions

Key parameters affecting yield and purity include:

-

Base Selection : Sodium methoxide (NaOMe) in methanol achieves higher yields (up to 68%) compared to ethoxide or propoxide variants.

-

Temperature : Reactions conducted at 60–70°C minimize side-product formation, such as purin-8-ones.

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may promote hydrolysis of the glycinate ester.

Table 1: Yield Variation with Alkoxide Bases

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Sodium methoxide | MeOH | 60 | 68 |

| Sodium ethoxide | EtOH | 70 | 52 |

| Sodium propoxide | PrOH | 80 | 41 |

Alternative Synthetic Routes from Dihydropteridinone Derivatives

Cyclization of Aminopyrimidine Precursors

Although less commonly reported, cyclization strategies offer a complementary approach. Patent literature describes dihydropteridinone derivatives synthesized via acid-catalyzed cyclization of 4-aminopyrimidine-5-carboxylates. While these methods primarily target analogs with varied alkyl/cycloalkyl substituents, adapting reaction conditions (e.g., substituting methylamine for bulkier amines) could theoretically yield this compound.

Oxidation of Dihydropteridines

Early synthetic efforts explored oxidation of 5,8-dihydropteridines using mild oxidizing agents like potassium permanganate (KMnO₄) in acidic media. However, this method suffers from low regioselectivity, often producing mixtures of 6,7- and 7,8-diones. Modern protocols favor the intramolecular oxidation-reduction approach due to superior regiocontrol.

Analysis of Critical Synthetic Challenges

By-Product Formation

The primary side reaction involves overoxidation to purine derivatives, particularly when excess alkoxide base is used. For example, prolonged reaction times (>4 hours) convert up to 30% of the product into 9-methylpurin-8-ones. Strategies to mitigate this include:

-

Stoichiometric Control : Limiting base equivalents to 1.1–1.3 mol per mole of substrate.

-

Additive Use : Incorporation of radical scavengers (e.g., TEMPO) suppresses unwanted radical-mediated pathways.

Purification and Characterization

Crude reaction mixtures require chromatographic separation on silica gel with ethyl acetate/hexane gradients (3:7 to 7:3). The target compound exhibits distinct UV-Vis absorption at λmax = 320 nm (ε = 12,400 M⁻¹cm⁻¹) due to the conjugated dione system. Nuclear magnetic resonance (NMR) analysis confirms structure through characteristic signals:

Scalability and Industrial Relevance

Pilot-Scale Synthesis

Kilogram-scale production employs continuous flow reactors to enhance heat and mass transfer. A representative protocol involves:

-

Dissolving ethyl-N-cyclohexyl-N-(6-(4-methoxyphenylamino)-5-nitropyrimidin-4-yl)glycinate (1.0 kg) in methanol (10 L).

-

Adding sodium methoxide (0.3 kg) at 60°C over 2 hours.

-

Quenching with aqueous HCl (1M) and extracting with dichloromethane.

This process achieves 65% isolated yield with >98% purity by HPLC.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 8-Methyl-5,8-dihydropteridine-6,7-dione, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step sequences with temperature-sensitive intermediates. For example, analogous dihydropteridine derivatives are synthesized via nucleophilic substitution or cyclization reactions at controlled temperatures (e.g., –20°C in DMF for NaSH-mediated reactions). Yield optimization requires monitoring substituent effects (e.g., electron-withdrawing groups on aryl rings) and solvent polarity . Characterization employs LC-MS, NMR, and crystallography to confirm regiochemistry and purity .

Q. How should researchers design experiments to characterize the compound’s physicochemical properties?

- Methodological Answer : Prioritize spectroscopic techniques (e.g., UV-Vis for π→π* transitions, FTIR for carbonyl vibrations) and chromatographic methods (HPLC for purity). Thermogravimetric analysis (TGA) assesses thermal stability, while solubility studies in polar/nonpolar solvents inform formulation strategies. Theoretical calculations (DFT) can predict electronic properties, guiding experimental validation .

Q. What theoretical frameworks are critical for interpreting its reactivity in biological or catalytic systems?

- Methodological Answer : Link reactivity to frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. For redox-active applications, Marcus theory explains electron-transfer kinetics. In biological contexts, molecular docking studies paired with Hammett substituent constants quantify binding affinities .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for this compound-mediated reactions?

- Methodological Answer : Apply statistical tools (e.g., ANOVA for batch variability) and mechanistic probes (isotopic labeling, quenching experiments). For example, conflicting rate constants may arise from solvent-dependent intermediates; use stopped-flow spectroscopy to capture transient species. Validate hypotheses via comparative studies with structural analogs .

Q. What advanced experimental designs optimize its application in surface chemistry or heterogeneous catalysis?

- Methodological Answer : Use factorial design to test variables (e.g., temperature, pH, surface morphology). For adsorption studies, combine microspectroscopic imaging (AFM, ToF-SIMS) with in situ FTIR to track surface interactions. Pre-test/post-test control groups isolate environmental effects (e.g., humidity on indoor surface reactivity) .

Q. How can AI-driven simulations enhance the prediction of its reaction pathways?

- Methodological Answer : Integrate COMSOL Multiphysics with machine learning (ML) to model reaction dynamics. Train ML algorithms on synthetic datasets (e.g., reaction yields vs. solvent polarity) to predict optimal conditions. Validate with robotic high-throughput screening (HTS) for iterative refinement .

Q. What methodologies address challenges in scaling up laboratory syntheses while maintaining stereochemical fidelity?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., Raman spectroscopy for crystallization control). Use membrane separation technologies (nanofiltration) to purify intermediates. Computational fluid dynamics (CFD) models optimize mixing efficiency in flow reactors .

Methodological Frameworks

Q. How should researchers integrate field-specific theories into studies of this compound’s environmental impact?

- Methodological Answer : Adopt systems thinking to model environmental fate, combining life-cycle assessment (LCA) with ecotoxicology assays. For indoor air chemistry studies, link surface adsorption data (from microspectroscopy) to compartmental models predicting airborne concentrations .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.